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Compound of Interest

(1R,2S)-2-Amino-1,2-
Compound Name:
diphenylethanol

Cat. No.: B138111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral
amino alcohol, (1R,2S)-2-Amino-1,2-diphenylethanol. This compound is a valuable building
block in asymmetric synthesis and drug development. A thorough understanding of its
spectroscopic properties is crucial for its identification, characterization, and quality control.
This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining

such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (1R,2S)-2-Amino-1,2-
diphenylethanol.

Table 1: *"H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift (8)

Protons Multiplicity Assignment
Ppm
7.27-7.16 10H m Aromatic (CeH5s)
471 1H d CH-OH
4,12 1H d CH-NH:z
1.90 2H s (broad) NHz, OH

Note: The broad singlet at 1.90 ppm is characteristic of exchangeable protons (amine and
hydroxyl) and may vary in chemical shift and intensity depending on concentration and solvent

purity.

Table 2: *C NMR Spectroscopic Data

While a specific public domain source providing a complete list of 13C NMR chemical shifts for
(1R,2S)-2-Amino-1,2-diphenylethanol is not readily available, typical chemical shifts for
similar structures suggest the following approximate ranges:

Chemical Shift (8) ppm Carbon

140 - 145 Quaternary Aromatic (C-ipso)
125 - 129 Aromatic (CH)

75-80 CH-OH

60 - 65 CH-NH:2

Note: Actual chemical shifts can be influenced by solvent and experimental conditions. It is
recommended to acquire a 13C NMR spectrum for the specific sample for accurate data.

Table 3: IR Spectroscopic Data (KBr Disc)
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 3500 Strong, Broad O-H and N-H stretching

3000 - 3100 Medium Aromatic C-H stretching

1580 - 1610 Medium Aromatic C=C stretching
1450 - 1500 Medium Aromatic C=C stretching
1050 - 1150 Strong C-O stretching

690 - 770 Strong Aromatic C-H bending (out-of-

plane)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
miz Relative Intensity (%) Possible Fragment
213 [M]* (Molecular lon)
106 100 [CeHsCHNH:]*
107 9.6 [CeHsCHOH]*
79 19.5 [CeHs]*
77 8.1 [CeHs]* fragment

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted and optimized based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-2-Amino-1,2-

diphenylethanol in about 0.6-0.7 mL of deuterated chloroform (CDCls) in a standard 5 mm
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NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction.

o Reference the spectrum to the residual solvent peak of CDCIs (& 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

o Reference the spectrum to the CDCIs solvent peak (& 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount (1-2 mg) of (1R,2S)-2-Amino-1,2-diphenylethanol with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent
pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[¢]

Typically, data is collected in the range of 4000-400 cm~* with a resolution of 4 cm~1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of (1R,2S)-2-Amino-1,2-diphenylethanol in a
volatile organic solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., Electron lonization - El or Electrospray lonization - ESI).

o Data Acquisition (EI Mode):

o Introduce the sample into the ion source (a direct insertion probe may be used for solid

samples).

o Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and

fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).
o A mass spectrum is generated, plotting ion intensity against m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (1R,2S)-2-Amino-1,2-diphenylethanol.
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of (1R,2S)-2-Amino-1,2-
diphenylethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138111#spectroscopic-data-nmr-ir-ms-for-1r-2s-2-
amino-1-2-diphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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